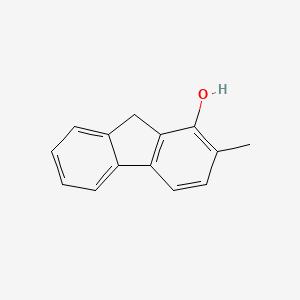![molecular formula C11H9ClN4 B14410735 [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide CAS No. 81865-11-4](/img/structure/B14410735.png)
[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide is a chemical compound with a complex structure that includes a phenyl ring substituted with a chloroethyl group and a carbonohydrazonoyl dicyanide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(2-chloroethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(2-Bromoethyl)phenyl]carbonohydrazonoyl dicyanide: Similar structure with a bromoethyl group instead of chloroethyl.
[4-(2-Fluoroethyl)phenyl]carbonohydrazonoyl dicyanide: Contains a fluoroethyl group, offering different reactivity and properties.
[4-(2-Iodoethyl)phenyl]carbonohydrazonoyl dicyanide: Features an iodoethyl group, which can influence its chemical behavior.
Uniqueness
The uniqueness of [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide lies in its specific chloroethyl substitution, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
81865-11-4 |
|---|---|
Molekularformel |
C11H9ClN4 |
Molekulargewicht |
232.67 g/mol |
IUPAC-Name |
2-[[4-(2-chloroethyl)phenyl]hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C11H9ClN4/c12-6-5-9-1-3-10(4-2-9)15-16-11(7-13)8-14/h1-4,15H,5-6H2 |
InChI-Schlüssel |
HAWPIJHYIUAXAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCl)NN=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


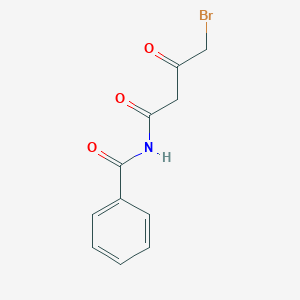
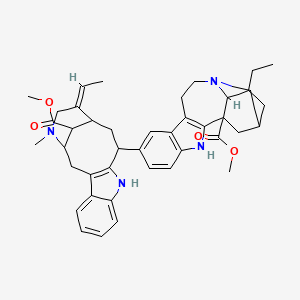

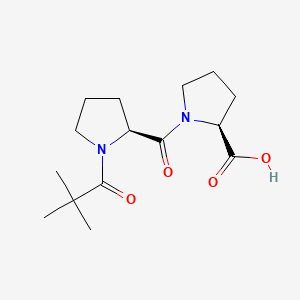
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

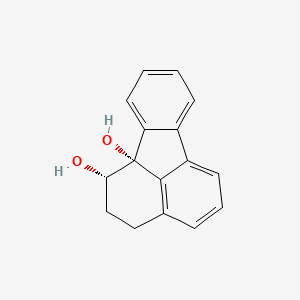
![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)

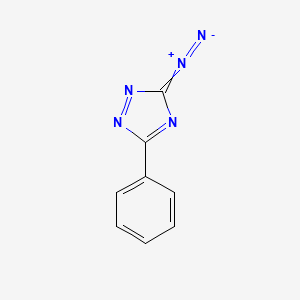


![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)
